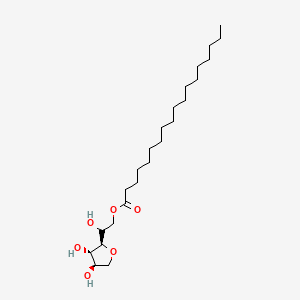

Sorbitan monooctadecanoate

Description

Stearic Acid was the HM (74-82), no longer an active MH

Propriétés

IUPAC Name |

[(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)29-19-21(26)24-23(28)20(25)18-30-24/h20-21,23-26,28H,2-19H2,1H3/t20-,21+,23+,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUMOYIDDBPOLL-XWVZOOPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70872695 | |

| Record name | 1,4-Anhydro-6-O-octadecanoyl-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Other Solid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White to tan solid; [Merck Index] White crystalline powder; [MSDSonline] | |

| Record name | Sorbitan, monooctadecanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sorbitan monostearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7189 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in ethanol, isopropanol, mineral oil, and vegetable oil., Insoluble in water and propylene glycol | |

| Record name | SORBITAN MONOSTEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/778 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0 @ 25 °C | |

| Record name | SORBITAN MONOSTEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/778 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to tan waxy solid | |

CAS No. |

1338-41-6, 5093-91-4, 76169-00-1 | |

| Record name | Sorbitan monostearate [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001338416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sorbitan, monooctadecanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Anhydro-6-O-octadecanoyl-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sorbitan stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sorbitan, monooctadecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SORBITAN MONOSTEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NVZ4I0H58X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SORBITAN MONOSTEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/778 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

49-65 °C | |

| Record name | SORBITAN MONOSTEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/778 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Data Presentation: Quantitative Properties of Sorbitan Monooctadecanoate

An In-depth Technical Guide on the HLB Value of Sorbitan (B8754009) Monooctadecanoate

For researchers, scientists, and drug development professionals, understanding the Hydrophilic-Lipophilic Balance (HLB) of excipients like Sorbitan monooctadecanoate is fundamental for formulation development. This technical guide provides a comprehensive overview of the HLB value of this compound, detailing the experimental methodologies for its determination and the logical framework behind these methods.

This compound, also known as Sorbitan monostearate or Span 60, is a non-ionic surfactant widely used as an emulsifying, dispersing, and wetting agent in pharmaceuticals, cosmetics, and food products.[1] Its efficacy in these applications is largely dictated by its HLB value.

| Property | Value | Reference(s) |

| HLB Value | 4.7 | [2][3][4][5][6][7][8] |

| Chemical Formula | C₂₄H₄₆O₆ | [1][2] |

| Molecular Weight | 430.62 g/mol | [1][2] |

| Saponification Value | 147–157 mg KOH/g | [2][4] |

| Acid Value | ≤10 mg KOH/g | [2][4] |

| Hydroxyl Value | 235–260 mg KOH/g | [2][4] |

The low HLB value of this compound (4.7) indicates its lipophilic (oil-loving) nature, making it an effective water-in-oil (W/O) emulsifier.[3][9]

Experimental Protocols for HLB Determination

The HLB value of a surfactant can be determined through several methods, both empirical and instrumental. For fatty acid esters of polyhydric alcohols like this compound, the Griffin's method based on saponification is a classical and widely used approach.[3][10]

Griffin's Method (for Polyhydric Alcohol Fatty Acid Esters)

This method, proposed by William C. Griffin in 1949, allows for the calculation of the HLB value from the saponification number of the ester and the acid number of the fatty acid.[9][11]

Formula:

HLB = 20 * (1 - S / A)

Where:

-

S is the saponification number of the ester.

-

A is the acid number of the fatty acid (stearic acid in this case).

Detailed Methodology:

-

Determination of Saponification Value (S):

-

Accurately weigh approximately 2 grams of this compound into a 250 mL flask.

-

Add 25.0 mL of 0.5 N alcoholic potassium hydroxide (B78521) (KOH) solution.

-

Connect the flask to a reflux condenser and heat on a steam bath for 30 minutes, swirling the flask frequently.

-

Add 1 mL of phenolphthalein (B1677637) indicator to the hot solution and titrate the excess KOH with 0.5 N hydrochloric acid (HCl) until the pink color just disappears.

-

Perform a blank titration under the same conditions, omitting the sample.

-

The saponification value is calculated using the following equation: S = [(B - V) * N * 56.1] / W Where:

-

B = volume of HCl used for the blank (mL)

-

V = volume of HCl used for the sample (mL)

-

N = normality of the HCl solution

-

56.1 = molecular weight of KOH

-

W = weight of the sample (g)

-

-

-

Determination of Acid Value of Stearic Acid (A):

-

The acid value of the fatty acid used in the synthesis of the sorbitan ester is required. This is typically provided by the supplier or can be determined by titrating a known weight of the fatty acid dissolved in a suitable solvent with a standardized solution of potassium hydroxide.

-

-

Calculation of HLB Value:

-

Substitute the determined saponification value (S) and the acid value of stearic acid (A) into the Griffin's formula to calculate the HLB value.

-

Davies' Method

Another theoretical method, proposed by Davies in 1957, calculates the HLB value based on the contribution of different chemical groups within the molecule.[9][11] Each group is assigned a specific number, and the HLB is calculated by summing these group numbers.

Formula:

HLB = 7 + Σ(hydrophilic group numbers) - n × 0.475

Where:

-

n is the number of -CH₂- groups in the lipophilic portion of the molecule.

While this method is advantageous as it considers the strength of different hydrophilic groups, Griffin's method is more commonly cited for sorbitan esters.

Mandatory Visualization

The following diagrams illustrate the logical relationships in HLB determination and the application of this compound.

Caption: Workflow for determining the HLB value.

Caption: Relationship between HLB value and emulsion type.

Conclusion

The HLB value of 4.7 for this compound is a critical parameter that defines its function as a lipophilic, non-ionic surfactant.[2][3][4][5][6][7][8] This value, readily determined through established protocols like Griffin's method, guides formulation scientists in selecting the appropriate emulsifier to achieve stable and effective drug delivery systems, particularly for water-in-oil emulsions. A thorough understanding of the principles behind HLB and its experimental determination is indispensable for the rational design of pharmaceutical and other formulated products.

References

- 1. Sorbitan monostearate - Wikipedia [en.wikipedia.org]

- 2. Sorbitan Monostearate Span 60 | 1338-41-6 | E491 - HUANA [huanachemical.com]

- 3. web.ist.utl.pt [web.ist.utl.pt]

- 4. This compound | C24H46O6 | CID 16218600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. HLB Systems [pharmcal.tripod.com]

- 6. The Response Surface Methodology for Assessment of HLB Values of Mixtures of Non-Ionic Surfactants Using Parameters from Their π-A Isotherms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 8. HBL-values | Magis Pharma [magis-pharma.be]

- 9. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 10. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 11. pharmajournal.net [pharmajournal.net]

The Aggregation Behavior of Span 60 in Aqueous Systems: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the aggregation behavior of surfactants is paramount for formulation design. This technical guide provides an in-depth analysis of the self-assembly of Span 60 (sorbitan monostearate) in aqueous environments, moving beyond the classical concept of critical micelle concentration (CMC) to the more relevant formation of vesicular structures.

Span 60, a non-ionic surfactant with a low Hydrophilic-Lipophilic Balance (HLB), exhibits limited solubility in water.[1][2] Consequently, a traditional CMC, which marks the onset of micelle formation for soluble amphiphiles, is not a readily determined or practically relevant parameter for Span 60 in purely aqueous solutions.[2][3] Instead, its amphiphilic nature drives the formation of more complex supramolecular structures, primarily vesicles known as niosomes, especially in the presence of additives like cholesterol.[4][5][6] These vesicular systems are of significant interest in drug delivery for their ability to encapsulate both hydrophilic and lipophilic active pharmaceutical ingredients.[4][5]

This guide delves into the quantitative aspects of Span 60 aggregation, details the experimental protocols for the preparation and characterization of these structures, and provides visual workflows to aid in experimental design.

Quantitative Analysis of Span 60 Aggregation

Due to its low aqueous solubility, the most relevant quantitative data for Span 60's self-assembly pertains to its behavior at interfaces and its formulation into niosomes. The following table summarizes key parameters from the scientific literature.

| Parameter | Value | Conditions | Reference |

| Interfacial Critical Micelle Concentration (CMC) | 591.67 µmol/L | Oil-water interface, 20°C | [7] |

| Niosome Formulation (Span 60:Cholesterol ratio) | 1:1 (molar ratio) | Thin film hydration method | [8] |

| 1:1 to 3:1 (weight ratio) | Ether injection technique | [5] | |

| Resulting Niosome Size | 80 - 276 nm | Depending on Span 60/Tween 60/Cholesterol ratio | [8] |

| 130 - 170 nm | Varying concentrations of Span 60 with constant cholesterol | [9] | |

| Zeta Potential | Below -9.7 mV | [8] | |

| -35.6 mV | [9] | ||

| Polydispersity Index (PDI) | Below 0.35 | [8] | |

| Phase Transition Temperature (Tm) | Influenced by cholesterol concentration | Differential Scanning Calorimetry (DSC) of Span 60-based niosomes | [7] |

Experimental Protocols

The formation and characterization of Span 60-based niosomes are crucial for their application in drug delivery. Below are detailed protocols for common preparation and characterization techniques.

Niosome Preparation: Thin-Film Hydration Method

This is a widely used method for the preparation of niosomes.[4][5]

-

Lipid Film Formation:

-

Dissolve Span 60 and cholesterol in a suitable organic solvent (e.g., a mixture of chloroform (B151607) and methanol) in a round-bottom flask.

-

The molar ratio of Span 60 to cholesterol is a critical parameter and should be optimized for the specific application (e.g., 1:1).[8]

-

Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

-

-

Hydration:

-

Hydrate the lipid film with an aqueous phase (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation of the flask. The aqueous phase may contain the hydrophilic drug to be encapsulated.

-

The hydration temperature should be above the phase transition temperature of the surfactant mixture.

-

-

Size Reduction (Optional):

-

To obtain smaller and more uniform vesicles, the resulting niosomal dispersion can be subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes of defined pore sizes.

-

Niosome Preparation: Ether Injection Method

This method involves the slow injection of a surfactant solution in a volatile organic solvent into a heated aqueous phase.[5][9]

-

Preparation of Phases:

-

Dissolve Span 60, cholesterol, and any lipophilic drug in a volatile organic solvent such as diethyl ether.

-

Prepare the aqueous phase, which may contain a hydrophilic drug, and heat it to a temperature above the boiling point of the organic solvent (typically around 60-65°C).

-

-

Injection:

-

Slowly inject the organic solution of the surfactant and cholesterol into the heated aqueous phase with constant, gentle stirring.

-

The organic solvent evaporates upon contact with the hot aqueous phase, leading to the spontaneous formation of niosomes.

-

-

Purification:

-

The resulting niosomal suspension can be cooled and then purified to remove any unentrapped drug or residual organic solvent, for example, by dialysis or centrifugation.

-

Niosome Characterization: Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution and stability of nanoparticles in suspension.

-

Sample Preparation:

-

Dilute the niosomal suspension with the same aqueous phase used for hydration to an appropriate concentration to avoid multiple scattering effects.

-

-

Instrument Setup:

-

Equilibrate the DLS instrument to the desired temperature.

-

Place the diluted sample in a suitable cuvette and insert it into the instrument.

-

-

Measurement:

-

The instrument directs a laser beam through the sample, and the fluctuations in the intensity of the scattered light due to the Brownian motion of the niosomes are measured.

-

The autocorrelation function of the scattered light intensity is analyzed to determine the diffusion coefficient of the vesicles.

-

-

Data Analysis:

-

The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter of the niosomes from the diffusion coefficient.

-

The polydispersity index (PDI) is also obtained, which indicates the breadth of the size distribution. A PDI value below 0.3 is generally considered acceptable for pharmaceutical applications.

-

Zeta potential, a measure of the surface charge of the vesicles and an indicator of colloidal stability, can also be measured using electrophoretic light scattering, often available on the same instrument.

-

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the workflows for niosome preparation and characterization.

References

- 1. Calculation of free energy barriers to the fusion of small vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Span 60/Cholesterol Niosomal Formulation as a Suitable Vehicle for Gallic Acid Delivery with Potent In Vitro Antibacterial, Antimelanoma, and Anti-Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. The effect of noisome preparation methods in encapsulating 5-fluorouracil and real time cell assay against HCT-116 colon cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rjptonline.org [rjptonline.org]

- 7. researchgate.net [researchgate.net]

- 8. Enthalpy–entropy correlations as chemical guides to unravel self-assembly processes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. Use of isothermal titration calorimetry to study surfactant aggregation in colloidal systems - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Sorbitan Monostearate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sorbitan (B8754009) monostearate (also known as Span 60), a widely used nonionic surfactant in the pharmaceutical, cosmetic, and food industries. This document compiles available solubility data, details experimental protocols for solubility determination, and illustrates key concepts through logical diagrams to support research and development activities.

Introduction to Sorbitan Monostearate

Sorbitan monostearate is a lipophilic surfactant derived from the esterification of sorbitol with stearic acid.[1][2] Its amphiphilic nature, arising from a hydrophilic sorbitan head and a long, lipophilic stearic acid tail, governs its solubility and emulsifying properties. It is a waxy, cream-colored solid at room temperature and is practically insoluble in water.[2][3] However, it exhibits solubility in a range of organic solvents, a critical characteristic for its application in various formulations.[3][4][5]

Quantitative and Qualitative Solubility Data

Table 1: Solubility of Sorbitan Monostearate in Various Organic Solvents

| Organic Solvent | Qualitative Solubility | Quantitative Solubility | Conditions |

| Ethanol | Soluble[2][3][4][5][6][7] | 50 mg/mL[1][3][6][7][8] | Temperature not specified |

| 5 mg/mL | With ultrasonic warming to 60°C | ||

| Methanol (B129727) | Soluble[5] | Data not available | - |

| Isopropanol | Soluble[1][3][6][7][8] | Data not available | - |

| Chloroform | Soluble[2][4] | Data not available | - |

| Ether | Soluble[5] | Data not available | - |

| Carbon Tetrachloride | Soluble[5] | Data not available | - |

| Toluene | Soluble | Data not available | Soluble at temperatures higher than its melting point |

| Aniline | Soluble[5] | Data not available | - |

| Mineral Oil | Soluble | Data not available | Soluble with haze above 50°C |

| Vegetable Oil | Soluble[1][3][6][7][8] | Data not available | - |

| Benzene | Dispersible in hot benzene[5] | Data not available | - |

| Ethyl Acetate | Soluble[5] | Data not available | Soluble with haze above 50°C |

| Acetone | Insoluble[3][5] | - | - |

| Propylene Glycol | Insoluble | - | - |

Note: The lack of standardized, temperature-controlled quantitative solubility data highlights a significant knowledge gap in the public domain. The data presented should be used as a guideline, and it is highly recommended that solubility be determined experimentally for specific applications and solvent systems.

Experimental Protocols for Solubility Determination

Accurate determination of sorbitan monostearate solubility is crucial for formulation development. The following are detailed methodologies for key experiments.

Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent.

Principle: An excess amount of the solute (sorbitan monostearate) is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid and analyzed to determine the solute concentration.

Apparatus:

-

Orbital shaker with a temperature-controlled incubator

-

Glass flasks with stoppers

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of sorbitan monostearate to a series of glass flasks. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a known volume of the desired organic solvent to each flask.

-

Equilibration: Place the stoppered flasks in an orbital shaker set to a constant temperature (e.g., 25°C, 37°C). Agitate the flasks at a constant speed for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points to confirm that the concentration has reached a plateau.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the set temperature for a short period to allow the excess solid to sediment.

-

Sample Collection and Clarification: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any remaining undissolved particles. Alternatively, centrifuge the suspension at the experimental temperature and then filter the supernatant.

-

Quantification: Analyze the concentration of sorbitan monostearate in the clear, saturated filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Data Reporting: Express the solubility in appropriate units, such as mg/mL or g/100mL, at the specified temperature.

Caption: Workflow for Solubility Determination

Quantification of Sorbitan Monostearate using High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a non-chromophoric compound like sorbitan monostearate, a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is often employed.

Apparatus:

-

HPLC system with a pump, autosampler, column oven, and a suitable detector (CAD or ELSD)

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for reversed-phase chromatography of sorbitan esters is a gradient of methanol and water or acetonitrile (B52724) and water.

-

Standard Solution Preparation: Accurately weigh a known amount of sorbitan monostearate standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of the mobile phase) to prepare a stock solution. Prepare a series of calibration standards by serial dilution of the stock solution.

-

Sample Preparation: Dilute the saturated filtrate obtained from the shake-flask method with the mobile phase to a concentration that falls within the range of the calibration standards.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column

-

Mobile Phase: A gradient of methanol/water or acetonitrile/water.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 30°C.

-

Injection Volume: Typically 10-20 µL.

-

Detector: CAD or ELSD with optimized settings for nebulization and evaporation temperature.

-

-

Analysis: Inject the calibration standards to generate a calibration curve of peak area versus concentration. Then, inject the prepared samples.

-

Quantification: Determine the concentration of sorbitan monostearate in the samples by interpolating their peak areas from the calibration curve.

Quantification of Sorbitan Monostearate using UV-Vis Spectrophotometry (Colorimetric Method)

Principle: Since sorbitan monostearate does not have a strong chromophore for direct UV-Vis detection, a colorimetric method can be employed. This typically involves forming a colored complex with a reagent that reacts with the polyol or ester group of the molecule.

Apparatus:

-

UV-Vis spectrophotometer

-

Cuvettes

-

Volumetric flasks and pipettes

-

Water bath

Procedure (General Example):

-

Reagent Preparation: Prepare the necessary colorimetric reagent. The specific reagent will depend on the chosen method.

-

Standard Solution Preparation: Prepare a series of sorbitan monostearate standard solutions of known concentrations in the solvent of interest.

-

Sample Preparation: Use the saturated filtrate from the shake-flask method. Dilution may be necessary.

-

Color Development: To a known volume of each standard and sample solution, add the colorimetric reagent. The reaction conditions (e.g., temperature, time) should be carefully controlled to ensure complete and reproducible color development.

-

Measurement: After the color has developed, measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer. Use a blank solution (solvent and reagent without sorbitan monostearate) to zero the instrument.

-

Quantification: Create a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of sorbitan monostearate in the samples from this curve.

Factors Influencing Solubility

The solubility of sorbitan monostearate in organic solvents is a result of the interplay between its molecular structure and the properties of the solvent.

Caption: Factors Influencing Solubility

-

"Like Dissolves Like" Principle: The dual nature of sorbitan monostearate allows it to have some degree of solubility in a range of solvents. The long, nonpolar stearic acid tail facilitates dissolution in nonpolar organic solvents through van der Waals interactions. The polar sorbitan head, with its hydroxyl groups, allows for interactions with more polar solvents through hydrogen bonding and dipole-dipole forces.

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. This is particularly relevant for sorbitan monostearate, as some sources indicate its solubility in certain solvents is significantly improved at elevated temperatures.[5]

Conclusion

This technical guide has provided a detailed overview of the solubility of sorbitan monostearate in organic solvents, addressing the needs of researchers, scientists, and drug development professionals. While a comprehensive quantitative dataset remains elusive in publicly available literature, this guide has consolidated the existing qualitative and semi-quantitative information into a clear format. The detailed experimental protocols for solubility determination using the shake-flask method, coupled with HPLC and UV-Vis quantification, offer practical guidance for in-house determination of this critical parameter. The provided diagrams visually summarize the experimental workflow and the fundamental principles governing solubility, serving as valuable tools for understanding and application. For precise formulation work, it is imperative to experimentally determine the solubility of sorbitan monostearate under the specific conditions of temperature and in the exact solvent systems to be employed.

References

- 1. A Simple and Rapid Method for the Detection of Non-Ionic Surfactants [scirp.org]

- 2. guidechem.com [guidechem.com]

- 3. Sorbitan monostearate [chembk.com]

- 4. earchives.lib.purdue.edu [earchives.lib.purdue.edu]

- 5. Sorbitan Monostearate: Introduction to Properties, Performance, Usage, and Dosage - Guangdong Huana Chemistry Co., Ltd. [huanachemical.com]

- 6. A colorimetric method for the determination of parts/million of nonionic surfactants (1965) | R. A. Greff | 107 Citations [scispace.com]

- 7. Universal method for the determination of nonionic surfactant content in the presence of protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Spectroscopic Purity Assessment of Sorbitan Monooctadecanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of spectroscopic methodologies for the purity analysis of Sorbitan (B8754009) Monooctadecanoate, commonly known as Sorbitan Monostearate. The purity of this non-ionic surfactant is critical in its various applications, particularly in the pharmaceutical industry where it is used as an emulsifier, stabilizer, and dispersing agent. This document outlines detailed experimental protocols, data interpretation, and visualization of analytical workflows for key spectroscopic techniques.

Introduction to Sorbitan Monooctadecanoate and its Purity Profile

Sorbitan Monostearate is a complex mixture of partial esters of stearic acid with sorbitol and its anhydrides (sorbitans). The commercial product is not a single chemical entity but a mixture of different isomers and compounds with varying degrees of esterification. The primary component is the monoester, but di-, tri-, and even tetra-esters of sorbitan, as well as unreacted starting materials like sorbitol and stearic acid, can be present as impurities. The United States Pharmacopeia (USP) defines Sorbitan Monostearate as a partial ester of stearic acid with sorbitol and its mono- and dianhydrides, specifying the percentage of fatty acids and polyols upon saponification.[1][2][3]

The purity assessment, therefore, involves not only the identification and quantification of the monostearate content but also the characterization and quantification of related substances and potential degradation products. Spectroscopic techniques offer powerful tools for this purpose, providing both qualitative and quantitative information about the molecular structure and composition of the sample.

Spectroscopic Techniques for Purity Analysis

A multi-faceted approach employing several spectroscopic techniques is often necessary for a thorough purity assessment of Sorbitan Monostearate. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), often coupled with a separation technique like High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that can be used to determine the purity of a substance without the need for a specific reference standard of the analyte itself.[4] It relies on the direct proportionality between the integrated signal intensity of a specific nucleus and the number of those nuclei in the molecule.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the Sorbitan Monostearate sample into a clean, dry NMR tube.

-

Add a precise volume (e.g., 0.6 mL for a 5mm tube) of a deuterated solvent in which the sample is fully soluble, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).[5]

-

For absolute quantification, accurately weigh and add a certified internal standard with a known purity, ensuring its signals do not overlap with the analyte signals. Maleic anhydride (B1165640) or 1,2,4,5-tetrachloro-3-nitrobenzene are suitable choices.

-

-

Instrument Parameters (Example for a 500 MHz spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Acquisition Time (AQ): ≥ 3 seconds to ensure full signal decay.

-

Relaxation Delay (D1): 5 times the longest spin-lattice relaxation time (T₁) of the signals of interest (typically 15-30 seconds for accurate quantification).

-

Number of Scans (NS): 16 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Temperature: Maintain a constant temperature, e.g., 298 K.

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Perform phase correction and baseline correction.

-

Integrate the characteristic signals of Sorbitan Monostearate and the internal standard.

-

Calculate the purity using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the internal standard

-

-

| Chemical Shift (δ) ppm (approx. in CDCl₃) | Assignment | Notes |

| 0.88 | Terminal methyl group (-CH₃) of the stearate (B1226849) chain | Triplet |

| 1.25 | Methylene (B1212753) groups (-(CH₂)n-) of the stearate chain | Broad multiplet |

| 1.62 | Methylene group β to the carbonyl (-CH₂-CH₂-COO-) | Multiplet |

| 2.34 | Methylene group α to the carbonyl (-CH₂-COO-) | Triplet |

| 3.5 - 4.5 | Protons of the sorbitan ring and exocyclic CH₂OH/CHOH | Complex multiplet region, characteristic for sorbitan esters[6] |

Note: The spectrum of commercial Sorbitan Monostearate is complex due to the presence of multiple isomers.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used for the identification of functional groups present in a molecule. Attenuated Total Reflectance (ATR) is a common sampling technique for viscous or solid samples like Sorbitan Monostearate, requiring minimal sample preparation.

-

Instrument Setup:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Collect a background spectrum of the empty ATR crystal.

-

-

Sample Analysis:

-

Place a small amount of the Sorbitan Monostearate sample directly onto the ATR crystal, ensuring good contact.

-

Apply pressure using the anvil to ensure a uniform sample layer.

-

Collect the sample spectrum.

-

-

Data Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 - 32

-

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300 (broad) | O-H stretching | Hydroxyl groups of the sorbitan moiety[7] |

| 2916, 2848 | C-H stretching (asymmetric and symmetric) | Aliphatic methylene groups of the stearate chain[7] |

| ~1734 | C=O stretching | Ester carbonyl group[7] |

| ~1467 | C-H bending | Methylene groups[7] |

| ~1218 | C-O stretching | Ester linkage[7] |

Impurities such as free stearic acid can be detected by the presence of a broad O-H stretch from the carboxylic acid dimer (around 3000-2500 cm⁻¹) and a shift in the C=O stretch to ~1700 cm⁻¹.[8][9]

High-Performance Liquid Chromatography - Mass Spectrometry (HPLC-MS)

HPLC is a powerful separation technique that can resolve the complex mixture of esters present in Sorbitan Monostearate. Coupling HPLC with MS allows for the identification and quantification of the individual components based on their mass-to-charge ratio (m/z). A proposed USP monograph revision suggests a Gel Permeation Chromatography (GPC) method for the analysis of sorbitan esters.

-

Sample Preparation:

-

Prepare a stock solution of Sorbitan Monostearate in a suitable solvent like isopropanol (B130326) or a mixture of the mobile phase components at a concentration of approximately 1 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

HPLC Parameters (Illustrative):

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A time-programmed gradient from a higher percentage of A to a higher percentage of B to elute compounds with increasing hydrophobicity.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry Parameters (Illustrative - ESI source):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Range: m/z 100 - 1500.

-

Capillary Voltage: 3.5 kV.

-

Drying Gas Flow and Temperature: Optimized for the instrument.

-

Fragmentation: For structural elucidation of impurities, tandem MS (MS/MS) can be performed.

-

| Compound | Molecular Formula | Expected [M+H]⁺ (m/z) | Expected [M+Na]⁺ (m/z) |

| Sorbitan Monostearate | C₂₄H₄₆O₆ | 431.3 | 453.3 |

| Sorbitan Distearate | C₄₂H₈₀O₇ | 713.6 | 735.6 |

| Sorbitan Tristearate | C₆₀H₁₁₄O₈ | 995.9 | 1017.9 |

| Stearic Acid | C₁₈H₃₆O₂ | 285.3 | 307.3 |

Note: The presence of sodiated adducts ([M+Na]⁺) is common in ESI-MS.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry has limited application for the direct purity assessment of Sorbitan Monostearate as the main components lack significant chromophores in the standard UV-Vis range (200-800 nm). However, it can be employed for the quantification of specific impurities or degradation products after appropriate derivatization or for detecting the presence of certain types of impurities that do absorb in this range. For instance, it can be used to determine the peroxide value, an indicator of oxidative degradation.

Visualization of Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflows and logical relationships in the spectroscopic analysis of Sorbitan Monostearate.

References

- 1. scribd.com [scribd.com]

- 2. Sorbitan Monostearate [drugfuture.com]

- 3. Sorbitan Monostearate [doi.usp.org]

- 4. emerypharma.com [emerypharma.com]

- 5. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]

- 6. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Thermal degradation profile of Span 60 under experimental conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation profile of Span 60 (Sorbitan Monostearate), a widely used non-ionic surfactant in the pharmaceutical, cosmetic, and food industries. Understanding the thermal stability and decomposition characteristics of excipients like Span 60 is critical for ensuring product quality, stability, and safety, particularly for formulations subjected to heat sterilization or processing. This document details the experimental conditions and quantitative data obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), offering a foundational understanding for formulation development and stability studies.

Thermal Properties of Span 60

Span 60 is an ester of sorbitan (B8754009) (a derivative of sorbitol) and stearic acid. Its thermal behavior is characterized by a melting point and subsequent decomposition at elevated temperatures.

Melting Point and Thermal Transitions

Differential Scanning Calorimetry (DSC) is a key technique for characterizing the melting behavior and other thermal transitions of Span 60. The melting point of Span 60 is consistently reported in the range of 54-57 °C. However, DSC thermograms can reveal more complex thermal events. Some studies have shown multiple endothermic events, indicating a more complex melting behavior or the presence of different polymorphic forms. For instance, one study identified three endotherms for Span 60 at 54.63 °C, 122.96 °C, and 271.2 °C, suggesting a multi-stage thermal transition process. Another study on Span 60-based vesicles without cholesterol reported a thermal event at 63 °C, which is notably higher than the melting point of the pure surfactant in its unhydrated form (55 °C)[1].

Table 1: Summary of DSC Thermal Events for Span 60

| Thermal Event | Observed Temperature (°C) | Reference |

| Melting Point | 54-57 | General Literature |

| Endotherm 1 | 54.63 | ResearchGate |

| Endotherm 2 | 122.96 | ResearchGate |

| Endotherm 3 | 271.2 | ResearchGate |

| Thermal Event (in vesicles) | 63 | ResearchGate[1] |

Thermal Degradation Profile

Thermogravimetric Analysis (TGA) is the primary method for evaluating the thermal stability and decomposition of materials. A typical TGA experiment measures the change in mass of a sample as it is heated at a constant rate in a controlled atmosphere.

Based on a representative TGA curve, the thermal degradation of Span 60 begins at approximately 200°C and proceeds in distinct stages.

Table 2: Illustrative TGA Data for Span 60 Thermal Degradation

| Temperature Range (°C) | Weight Loss (%) | Degradation Stage |

| Ambient - ~200 | < 5 | Loss of volatile impurities/moisture |

| ~200 - 350 | ~ 40 - 50 | Primary decomposition of the ester and sorbitan head group |

| > 350 | Gradual | Secondary decomposition of the hydrocarbon tail and char formation |

Note: The data in this table is illustrative and based on a general understanding of the thermal decomposition of similar compounds. Precise values should be determined experimentally under specific conditions.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable data on the thermal properties of Span 60.

Thermogravimetric Analysis (TGA) Protocol

The following is a generalized experimental protocol for the thermogravimetric analysis of Span 60, based on standard practices for organic materials and surfactants.[1]

Objective: To determine the thermal stability and decomposition profile of Span 60.

Instrumentation: A calibrated thermogravimetric analyzer.

Experimental Parameters:

-

Sample Preparation: A small, representative sample of Span 60 (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: The experiment is conducted under a continuous flow of an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[1]

-

Heating Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature of approximately 600-800 °C.

-

Heating Rate: A constant heating rate, typically 10 °C/min or 20 °C/min, is applied.[1]

-

Data Collection: The weight loss of the sample is continuously recorded as a function of temperature. The first derivative of the weight loss curve (DTG curve) is often plotted to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC) Protocol

This protocol outlines the procedure for determining the melting point and other thermal transitions of Span 60.

Objective: To identify the melting point and other endothermic or exothermic transitions of Span 60.

Instrumentation: A calibrated differential scanning calorimeter.

Experimental Parameters:

-

Sample Preparation: A small amount of Span 60 (typically 2-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.

-

Reference: An empty, hermetically sealed aluminum pan is used as a reference.

-

Atmosphere: The measurement is performed under a continuous flow of an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Heating Program: A typical heating program involves:

-

Equilibration at a temperature below the expected melting point (e.g., 25 °C).

-

Heating at a constant rate, typically 5-10 °C/min, to a temperature well above the final expected transition (e.g., 300 °C).

-

-

Data Collection: The differential heat flow between the sample and the reference is recorded as a function of temperature. Endothermic and exothermic events are identified as peaks on the resulting thermogram.

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates the general workflow for conducting a comprehensive thermal analysis of Span 60.

References

Particle Size Analysis of Sorbitan Monooctadecanoate Suspensions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorbitan monooctadecanoate, also known as Sorbitan monostearate or Span 60, is a widely utilized non-ionic surfactant in the pharmaceutical, cosmetic, and food industries. Its primary function is to act as an emulsifying, stabilizing, and dispersing agent. In suspension formulations, the particle size distribution of this compound is a critical quality attribute that significantly influences product stability, efficacy, and performance. This technical guide provides an in-depth overview of the core techniques and methodologies for the particle size analysis of this compound suspensions, intended to support researchers, scientists, and drug development professionals in achieving accurate and reproducible results.

Introduction: The Criticality of Particle Size in Suspensions

The particle size distribution (PSD) of the dispersed phase in a suspension is a fundamental characteristic that governs its physical and chemical properties. For this compound suspensions, precise control and accurate measurement of particle size are paramount for several reasons:

-

Stability: The tendency of particles to settle or agglomerate over time is directly related to their size.[1] Larger particles are more prone to sedimentation due to gravitational forces, leading to a non-uniform distribution of the active ingredient and reduced shelf-life.

-

Bioavailability: In pharmaceutical formulations, the particle size of excipients like this compound can influence the dissolution rate and subsequent absorption of the active pharmaceutical ingredient (API).[2]

-

Product Performance: In cosmetics and food products, the particle size of the suspension affects texture, appearance, and sensory attributes.

-

Manufacturing Consistency: Monitoring particle size throughout the manufacturing process ensures batch-to-batch consistency and adherence to quality standards.[2]

This guide will focus on two primary techniques for characterizing the particle size of this compound suspensions: Laser Diffraction and Dynamic Light Scattering.

Key Analytical Techniques for Particle Size Analysis

The selection of an appropriate particle size analysis technique depends on the expected size range of the particles in the suspension.

Laser Diffraction

Laser Diffraction (LD) is a versatile and widely adopted technique for particle size analysis, capable of measuring particles ranging from the submicron to the millimeter scale.[3] The principle of LD is based on the phenomenon that particles scatter light at an angle that is inversely proportional to their size.[4] A laser beam is passed through a dispersed sample, and the scattered light is detected by an array of photodetectors at various angles. The resulting scattering pattern is then used to calculate the particle size distribution using either the Mie or Fraunhofer theory.[5]

Key Parameters in Laser Diffraction:

-

D10, D50, and D90: These values represent the points in the particle size distribution, in terms of volume, at which 10%, 50%, and 90% of the particles are smaller than the stated size, respectively.[2] The D50, or median, provides the central point of the distribution, while D10 and D90 give an indication of the fines and coarse particles present.

-

Span: The span of the distribution is a measure of its width and is calculated as (D90 - D10) / D50. A smaller span value indicates a narrower, more uniform particle size distribution.

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique ideal for measuring the size of sub-micron particles and nanoparticles in suspension.[6] DLS measures the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the particles.[6] Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles move more slowly, resulting in slower fluctuations. By analyzing these fluctuations, the diffusion coefficient of the particles can be determined, and from this, the hydrodynamic diameter is calculated using the Stokes-Einstein equation.

Key Parameters in Dynamic Light Scattering:

-

Z-Average Diameter: This is the intensity-weighted mean hydrodynamic size of the particles in the suspension.

-

Polydispersity Index (PDI): The PDI is a dimensionless measure of the broadness of the particle size distribution.[7] A PDI value below 0.1 generally indicates a monodisperse (highly uniform) sample, while values above 0.7 suggest a very broad and potentially unsuitable distribution for DLS analysis.[6] For many pharmaceutical applications, a PDI of 0.3 or below is considered acceptable.[6]

Experimental Protocols

Accurate and reproducible particle size analysis is highly dependent on meticulous sample preparation and a well-defined experimental protocol.

Laser Diffraction: Experimental Protocol

Objective: To determine the particle size distribution (D10, D50, D90, and Span) of a this compound suspension.

Materials and Equipment:

-

Laser Diffraction Particle Size Analyzer

-

Wet dispersion unit

-

This compound suspension sample

-

Dispersant (e.g., deionized water, or a suitable non-aqueous solvent if the sample is water-soluble)

-

Surfactant (if required for wetting, e.g., Tween 80, Triton X-100)[1]

-

Pipettes

-

Beakers

Procedure:

-

System Preparation: Ensure the Laser Diffraction analyzer and wet dispersion unit are clean and have been initialized according to the manufacturer's instructions.

-

Dispersant Selection: Choose a dispersant in which this compound is insoluble to prevent dissolution of the particles.[5] Deionized water is often a suitable choice.

-

Sample Preparation:

-

Thoroughly but gently mix the this compound suspension to ensure homogeneity.

-

If the powder is not pre-dispersed, a preliminary wetting step is crucial. Place a small amount of the powder in a beaker and add a drop of a dilute surfactant solution (e.g., 1-10% in the chosen dispersant).[1] Mix to form a paste, then gradually add the dispersant while stirring to create a uniform suspension.

-

-

Measurement:

-

Fill the wet dispersion unit with the selected dispersant.

-

Run a background measurement to ensure the dispersant is free from contaminants.

-

Slowly add the prepared this compound suspension to the dispersion unit until the recommended obscuration level (typically between 5-20%) is reached.

-

Allow the sample to circulate and stabilize. If necessary, apply sonication using the instrument's ultrasonic probe to break up any loose agglomerates.[8]

-

Perform the measurement. It is recommended to take at least three replicate measurements to ensure reproducibility.[2]

-

-

Data Analysis:

-

The instrument software will calculate the particle size distribution based on the scattering data.

-

Record the D10, D50, D90, and Span values for each measurement.

-

Dynamic Light Scattering: Experimental Protocol

Objective: To determine the Z-average diameter and Polydispersity Index (PDI) of a this compound nanosuspension.

Materials and Equipment:

-

Dynamic Light Scattering (DLS) Instrument

-

Disposable or cleanable cuvettes

-

This compound nanosuspension sample

-

Filtered diluent (e.g., deionized water with a low concentration of salt, such as 10 mM KNO3, to screen electrostatic interactions)[9]

-

Syringe filters (0.2 µm or 0.45 µm)

-

Pipettes

Procedure:

-

System Preparation: Turn on the DLS instrument and allow it to warm up and stabilize as per the manufacturer's guidelines.

-

Diluent Preparation: Filter the chosen diluent through a 0.2 µm syringe filter to remove any dust or particulate contaminants.[10]

-

Sample Preparation:

-

Gently mix the this compound nanosuspension.

-

Dilute a small aliquot of the suspension with the filtered diluent to a concentration that is clear or slightly hazy. A typical starting concentration is around 0.1 to 1 mg/mL.[10] Overly concentrated samples can lead to multiple scattering and inaccurate results.[9]

-

If necessary, filter the diluted sample through a larger pore size filter (e.g., 0.45 µm) to remove any large aggregates, ensuring the filter does not remove the particles of interest.

-

-

Measurement:

-

Carefully pipette the diluted sample into a clean, dust-free cuvette, avoiding the introduction of air bubbles.

-

Place the cuvette in the DLS instrument and allow it to thermally equilibrate for several minutes.

-

Set the measurement parameters (e.g., temperature, measurement duration, number of runs).

-

Perform the measurement. It is advisable to perform multiple runs for each sample.

-

-

Data Analysis:

-

The instrument's software will perform a correlation analysis of the scattering intensity fluctuations to determine the particle size distribution.

-

Record the Z-average diameter and the Polydispersity Index (PDI).

-

Data Presentation and Interpretation

The effective presentation of quantitative data is crucial for comparison and analysis. The following tables provide examples of how to structure particle size data for this compound suspensions.

Table 1: Particle Size Distribution of this compound Suspensions by Laser Diffraction

| Sample ID | Formulation Description | D10 (µm) | D50 (µm) | D90 (µm) | Span |

| SMO-LD-01 | 5% (w/v) Suspension in Water | 2.5 | 15.2 | 45.8 | 2.85 |

| SMO-LD-02 | 10% (w/v) Suspension with 0.1% Tween 80 | 1.8 | 12.5 | 38.1 | 2.90 |

| SMO-LD-03 | Milled 5% (w/v) Suspension | 0.9 | 5.3 | 18.6 | 3.34 |

Note: The data in this table is illustrative and will vary depending on the specific formulation and processing conditions.

Table 2: Particle Size of this compound Nanoemulsions by Dynamic Light Scattering

| Sample ID | Span 60 Concentration (% w/v) | Z-Average Diameter (nm) | Polydispersity Index (PDI) |

| SMO-DLS-01 | 0.75 | 131.8 | 0.21 |

| SMO-DLS-02 | 3.0 | 250.5 | 0.28 |

| SMO-DLS-03 | 7.0 | 215.3 | 0.25 |

| SMO-DLS-04 | 14.0 | 188.4 | 0.22 |

Note: Data in this table is adapted from studies on the effect of Span 60 concentration on particle size.[11][12] The specific values will depend on the complete formulation and preparation method.

Logical Relationships in Particle Size Analysis

The relationship between sample characteristics, preparation methods, and the resulting particle size data can be visualized to aid in experimental design and troubleshooting.

Conclusion

The particle size analysis of this compound suspensions is a critical component of product development and quality control. Laser Diffraction and Dynamic Light Scattering are powerful techniques that provide valuable insights into the particle size distribution of these systems. By following detailed and appropriate experimental protocols, researchers can obtain accurate and reproducible data, enabling the optimization of formulation and manufacturing processes. The careful consideration of sample preparation and the understanding of the relationships between formulation variables and analytical outcomes are essential for ensuring the quality, stability, and efficacy of the final product.

References

- 1. entegris.com [entegris.com]

- 2. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Particle Size Distribution - GBMSA [gbmsa.org.za]

- 3. Laser Diffraction Particle Size Analysis | Malvern Panalytical [malvernpanalytical.com]

- 4. worldagroforestry.org [worldagroforestry.org]

- 5. pharmtech.com [pharmtech.com]

- 6. Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resuntech.com [resuntech.com]

- 8. static.horiba.com [static.horiba.com]

- 9. research.colostate.edu [research.colostate.edu]

- 10. Sample preparation: DLS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 11. researchgate.net [researchgate.net]

- 12. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to Surface Tension Measurements of Span 60 Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for measuring the surface tension of Span 60 (Sorbitan Monostearate) solutions. Span 60 is a non-ionic surfactant widely utilized in the pharmaceutical, cosmetic, and food industries as an emulsifying, stabilizing, and dispersing agent.[1][2] Understanding its effect on surface tension is critical for formulation development, stability analysis, and quality control.

Quantitative Surface Tension Data

The following table summarizes the surface tension of Span 60 solutions at various concentrations. It is important to note that due to the low solubility of Span 60 in purely aqueous systems, the presented data was obtained from solutions containing 1.25% sodium alginate and 2% glycerol (B35011) in water. This composition enhances the dispersibility of Span 60, allowing for more stable and reproducible measurements.

| Concentration of Span 60 (% w/w) | Surface Tension (mN/m) |

| 0.0 | ~52.5 |

| 0.1 | ~45.0 |

| 0.2 | ~42.5 |

| 0.3 | ~41.0 |

| 0.4 | ~40.0 |

| 0.5 | ~39.5 |

Data is estimated from the graphical representation in "Variation of the surface tension (mN/m) of the solution with the concentration (%, w/w) of surfactants"[3]. The solution contains 1.25% sodium alginate and 2% glycerol.

Understanding the Relationship between Span 60 Concentration and Surface Tension

The relationship between the concentration of a surfactant and the surface tension of the solution is a fundamental concept in surface science. Initially, as the surfactant is added to the solvent, the surfactant molecules adsorb at the liquid-air interface, leading to a significant decrease in surface tension. This continues until the interface becomes saturated with surfactant molecules. The concentration at which this saturation occurs and micelles begin to form in the bulk of the solution is known as the Critical Micelle Concentration (CMC).[4] Beyond the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles rather than further populating the interface.[4]

However, for surfactants with low water solubility, such as Span 60, determining a true CMC in an aqueous solution is challenging.[5] The limited solubility can lead to the formation of a separate surfactant phase before micellization occurs in the bulk aqueous phase.[5] Therefore, the plateau in surface tension observed in the provided data should be interpreted with caution and may not represent a true CMC in the classical sense.

Caption: Relationship between Span 60 concentration and surface tension.

Experimental Protocols for Surface Tension Measurement

The measurement of surface tension is a critical experimental procedure in the characterization of surfactants. Two of the most common and reliable methods are the Wilhelmy plate method and the du Noüy ring method.

Wilhelmy Plate Method

The Wilhelmy plate method is a static or dynamic technique that measures the force exerted on a thin plate, typically made of platinum, as it is brought into contact with the liquid surface.

Experimental Workflow:

Caption: Experimental workflow for the Wilhelmy plate method.

Detailed Methodology:

-

Solution Preparation: Prepare a series of Span 60 solutions of known concentrations in the desired solvent system. For aqueous systems, due to the low solubility of Span 60, it is recommended to use a co-solvent or dispersing agent, such as the sodium alginate and glycerol mixture mentioned earlier, to ensure a homogeneous dispersion. Gentle heating and stirring may be required to dissolve the Span 60.

-

Instrument and Plate Preparation:

-

Ensure the tensiometer is calibrated and level.

-

Thoroughly clean the Wilhelmy plate. A common procedure involves rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone) followed by flaming to a red glow to remove any organic contaminants.

-

Suspend the cleaned plate from the tensiometer's balance hook and tare the balance to zero.

-

-

Measurement Procedure:

-

Place the vessel containing the Span 60 solution on the sample stage of the tensiometer directly below the suspended plate.

-

Slowly raise the sample stage until the liquid surface just touches the bottom edge of the plate. The liquid will wet the plate, and the balance will register a downward force.

-

Record the force reading from the tensiometer. For dynamic measurements, the force can be recorded as a function of time.

-

-

Calculation: The surface tension (γ) is calculated using the Wilhelmy equation: γ = F / (L * cosθ) Where:

-

F is the measured force.

-

L is the wetted perimeter of the plate (2 * (width + thickness)).

-

θ is the contact angle between the liquid and the plate. For a properly cleaned platinum plate and many aqueous solutions, the contact angle is assumed to be 0°, so cosθ = 1.

-

Du Noüy Ring Method

The du Noüy ring method is another widely used technique that measures the force required to pull a platinum ring from the surface of a liquid.

Experimental Workflow:

Caption: Experimental workflow for the du Noüy ring method.

Detailed Methodology:

-

Solution Preparation: Prepare the Span 60 solutions as described for the Wilhelmy plate method.

-

Instrument and Ring Preparation:

-

Ensure the tensiometer is calibrated and level.

-

Clean the platinum ring thoroughly using a similar procedure to the Wilhelmy plate (solvent rinse and flaming).

-

Attach the cleaned ring to the tensiometer's hook and tare the balance.

-

-

Measurement Procedure:

-

Place the vessel with the Span 60 solution on the sample stage.

-

Immerse the ring completely into the solution.

-

Slowly and steadily lower the sample stage (or raise the ring) to pull the ring upwards through the liquid surface. A liquid lamella will be formed.

-

Continue to pull the ring until the liquid film breaks. The tensiometer will record the maximum force exerted just before the film ruptures.

-

-

Calculation: The apparent surface tension is calculated from the maximum force. However, this value needs to be corrected for the volume of liquid lifted by the ring. Modern tensiometers often have built-in software that automatically applies a correction factor (e.g., Harkins-Jordan correction) to provide the accurate surface tension value.

Conclusion

The measurement of surface tension is a fundamental aspect of characterizing Span 60 solutions and is essential for optimizing formulations in various scientific and industrial applications. This guide has provided a summary of quantitative data, a conceptual framework for understanding the relationship between concentration and surface tension, and detailed experimental protocols for two common measurement techniques. By following these guidelines, researchers, scientists, and drug development professionals can obtain accurate and reproducible surface tension data for Span 60 solutions, leading to a better understanding of their interfacial properties and improved product development.

References

A Technical Guide to the Chemical Compatibility of Sorbitan Monostearate for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical compatibility of Sorbitan (B8754009) monostearate (also known as Span™ 60) with common laboratory reagents. Understanding these interactions is critical for ensuring the stability, efficacy, and safety of formulations in research and pharmaceutical development. This document summarizes known compatibility data, outlines primary degradation pathways, and provides a detailed experimental protocol for conducting forced degradation studies in accordance with ICH guidelines.

Introduction to Sorbitan Monostearate

Sorbitan monostearate is a non-ionic surfactant derived from the esterification of sorbitol with stearic acid.[1][2] It is a lipophilic (oil-soluble) emulsifier with a hydrophilic-lipophilic balance (HLB) value of approximately 4.7, making it ideal for water-in-oil (W/O) emulsions.[2][3] Due to its excellent emulsifying, dispersing, and wetting properties, it is widely used in pharmaceutical, cosmetic, and food formulations.[1] Its general stability and low toxicity make it a versatile excipient.[3][4] However, its chemical structure, specifically the ester linkage, makes it susceptible to degradation under certain conditions.

Chemical Compatibility and Solubility Profile

While extensive quantitative compatibility data is limited in publicly available literature, a qualitative profile can be established. Sorbitan monostearate is generally stable in neutral, and mildly acidic or alkaline environments at room temperature.[5] The primary incompatibilities arise from conditions that promote the hydrolysis of its ester bond or oxidation.

Solubility of Sorbitan Monostearate

The solubility of Sorbitan monostearate is a key factor in its application and is summarized in the table below.

| Solvent | Solubility / Compatibility | Reference(s) |

| Water (Cold) | Insoluble | [2][6][7] |

| Water (Hot) | Dispersible | [2][7][8] |

| Ethanol (B145695) | Soluble (e.g., 50 mg/ml) | [6][7][9] |

| Isopropanol | Soluble | [6][9] |

| Methanol | Soluble | [3] |

| Toluene | Soluble (above melting point) | [8] |

| Mineral Oil | Soluble | [2][6][10] |

| Vegetable Oil | Soluble | [2][6] |

| Acetone | Insoluble | [8] |

| Diethyl Ether | Slightly Soluble | [11] |

| Carbon Tetrachloride | Soluble | [3] |

Table 1: Solubility Profile of Sorbitan Monostearate

Compatibility with Common Reagent Classes

The compatibility of Sorbitan monostearate with major classes of laboratory reagents is outlined below. The primary degradation pathway is hydrolysis, which is significantly accelerated by strong acids and bases.

| Reagent Class | Compatibility Summary | Primary Degradation Pathway | Reference(s) |

| Strong Acids (e.g., HCl, H₂SO₄) | Incompatible: Prone to rapid hydrolysis, especially at elevated temperatures. | Acid-catalyzed ester hydrolysis. | [5] |

| Strong Bases (e.g., NaOH, KOH) | Incompatible: Prone to rapid saponification (base-catalyzed hydrolysis). | Base-catalyzed ester hydrolysis. | [5][12] |

| Mild Acids/Bases (pH 2-12) | Generally Stable: Stable at room temperature in mildly acidic or alkaline solutions. | Slow hydrolysis may occur over extended periods or at higher temperatures. | [5] |

| Strong Oxidizing Agents (e.g., H₂O₂, KMnO₄) | Incompatible: Susceptible to oxidation, which can lead to the formation of hydroperoxides and other degradation products. | Oxidation of the sorbitan or fatty acid moiety. | [7][9][13] |

| Organic Solvents | Generally Compatible: Stable in most common organic solvents where it is soluble. See Table 1 for solubility. | Not a primary degradation pathway. | [3][6][7] |

| Reducing Agents | Limited Data: No specific incompatibilities are widely reported, but stability should be confirmed experimentally. | N/A |

Table 2: Chemical Compatibility Summary of Sorbitan Monostearate

Degradation Pathways

The most significant degradation mechanism for Sorbitan monostearate is the hydrolysis of its ester linkage. This reaction breaks the molecule into its constituent parts: a sorbitan (or its anhydride, isosorbide) and stearic acid.[5]

Ester Hydrolysis

This reaction can be catalyzed by both acids and bases (saponification).

-

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): A hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form a carboxylate salt (stearate) and the sorbitan moiety.[12]

Caption: Primary degradation pathway of Sorbitan monostearate via hydrolysis.

Experimental Protocol: Forced Degradation Study